molecular formula C18H19Cl2NO3S B296341 N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide

Cat. No. B296341
M. Wt: 400.3 g/mol
InChI Key: IOJUHCMKLRZJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide, also known as DASB, is a chemical compound used in scientific research to investigate the serotonin transporter (SERT) in the human brain. DASB has been shown to be a highly selective and potent ligand for SERT, making it a valuable tool for studying the function and regulation of this important neurotransmitter transporter.

Mechanism of Action

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide acts as a selective and high-affinity ligand for SERT, binding to the transporter and preventing the reuptake of serotonin from the synaptic cleft. This allows for the measurement of SERT density and binding potential using PET imaging, as well as the investigation of SERT function and regulation in vitro using cell culture and biochemical assays.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide has been shown to have a high degree of selectivity for SERT over other monoamine transporters, including dopamine and norepinephrine transporters. This makes it a valuable tool for studying the specific role of SERT in the human brain, as well as for developing new treatments targeting this transporter. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide has also been shown to have minimal effects on other neurotransmitter systems, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide in lab experiments is its high degree of selectivity and potency for SERT, which allows for accurate and reliable measurement of SERT density and binding potential. However, one limitation of using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide is its relatively short half-life, which can make it difficult to use in longitudinal studies or experiments requiring prolonged exposure to the ligand.

Future Directions

There are many potential future directions for research using N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide, including the investigation of SERT function and regulation in different brain regions and in different populations, such as children and adolescents. Additionally, N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide could be used to study the effects of different treatments on SERT density and binding potential, including pharmacological interventions and psychotherapy. Finally, new ligands with even greater selectivity and potency for SERT could be developed, allowing for even more precise and accurate measurement of this important neurotransmitter transporter.

Synthesis Methods

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the addition of 3,4-dichlorobenzyl mercaptan and the subsequent reaction with N,N-diisopropylethylamine and benzoyl chloride. The final product is purified using column chromatography and characterized using spectroscopic methods.

Scientific Research Applications

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide is primarily used in scientific research to investigate the function and regulation of SERT in the human brain. SERT is responsible for the reuptake of serotonin from the synaptic cleft, and dysregulation of SERT has been implicated in a variety of psychiatric and neurological disorders, including depression, anxiety, and autism spectrum disorders. N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3,5-dimethoxybenzamide can be used to measure SERT density and binding potential in vivo using positron emission tomography (PET) imaging, allowing researchers to study the role of SERT in these disorders and to develop new treatments targeting this transporter.

properties

Molecular Formula

C18H19Cl2NO3S

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C18H19Cl2NO3S/c1-23-14-8-13(9-15(10-14)24-2)18(22)21-5-6-25-11-12-3-4-16(19)17(20)7-12/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,22)

InChI Key

IOJUHCMKLRZJLB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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